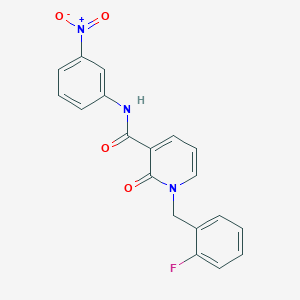

1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

描述

1-(2-Fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 2-fluorobenzyl substituent at the 1-position and a 3-nitrophenyl group attached via the amide nitrogen. The 2-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 3-nitrophenyl moiety may influence electronic interactions and binding affinity in target proteins .

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-17-9-2-1-5-13(17)12-22-10-4-8-16(19(22)25)18(24)21-14-6-3-7-15(11-14)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJJGRBFRQGMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

化学反应分析

Types of Reactions: 1-(2-Fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce N-oxides or other oxidized forms.

科学研究应用

1-(2-Fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism by which 1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Pathways Involved: The specific pathways affected would depend on the biological context and the targets involved, which could include pathways related to inflammation, cell proliferation, or apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(3-Nitrobenzyl)-N-(4-Nitrophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Differences :

- Substituent at position 1: 3-nitrobenzyl (vs. 2-fluorobenzyl in the target compound).

- Amide nitrogen substituent: 4-nitrophenyl (vs. 3-nitrophenyl).

- Implications: The nitro group at the 4-position (vs. The 3-nitrobenzyl group increases molecular weight (941.91 g/mol) compared to the 2-fluorobenzyl group (target compound ~400 g/mol estimated), which may reduce bioavailability .

N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Differences :

- Substituent at position 1: Absent (hydrogen vs. 2-fluorobenzyl).

- Amide nitrogen substituent: 3-bromo-2-methylphenyl (vs. 3-nitrophenyl).

- The bromine atom and methyl group introduce electronegative and hydrophobic effects, respectively, which may enhance halogen bonding but reduce solubility compared to the nitro group in the target compound .

BMS-777607 (N-(4-(2-Amino-3-Chloropyridin-4-Yloxy)-3-Fluorophenyl)-4-Ethoxy-1-(4-Fluorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)

- Structural Differences: Substituent at position 1: 4-fluorophenyl (vs. 2-fluorobenzyl). Additional groups: Ethoxy and amino-chloropyridine moieties.

- Implications :

- BMS-777607 is a selective Met kinase inhibitor with oral efficacy, highlighting the importance of the 4-fluorophenyl group for kinase binding. The 2-fluorobenzyl group in the target compound may offer alternative binding modes in related kinases .

- The ethoxy group in BMS-777607 enhances solubility, a feature absent in the target compound, suggesting room for optimization .

Merestinib (N-(3-Fluoro-4-{[1-Methyl-6-(1H-Pyrazol-4-Yl)-1H-Indazol-5-Yl]Oxy}Phenyl)-1-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)

- Structural Differences :

- Substituent at position 1: 4-fluorophenyl (vs. 2-fluorobenzyl).

- Complex indazole-pyrazole extension at the amide nitrogen.

- Implications :

N-(4'-Chlorobiphenyl-2-Yl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Differences :

- Substituent at position 1: Absent.

- Amide nitrogen substituent: 4'-chlorobiphenyl (vs. 3-nitrophenyl).

- The chlorine atom provides a halogen bond donor site, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

Key Research Findings and Trends

- Electronic Effects : Nitro groups (as in the target compound) enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites compared to halogen or methyl groups .

- Synthetic Challenges : The 2-fluorobenzyl group requires careful regioselective alkylation to avoid by-products, as seen in related syntheses .

生物活性

1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core , a carboxamide functional group , and substitutions with fluorobenzyl and nitrophenyl groups. These structural elements contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability compared to similar compounds lacking this feature.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The nitrophenyl group is particularly noted for its role in inducing cytotoxic effects through redox mechanisms .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites, affecting catalytic activity. This mechanism is significant in the context of drug design for diseases involving enzyme dysregulation.

- Antimicrobial Properties : Nitro-containing compounds often exhibit antimicrobial activity. The nitro group can trigger redox reactions within microbial cells, leading to cell death .

The biological effects of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways related to cell growth and apoptosis.

- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially enhancing its biological activity. For instance, reduction of the nitro group to an amino group could significantly change its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles based on variations in substitution patterns:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorobenzyl and nitrophenyl substitutions | Antiproliferative, antimicrobial |

| 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chlorine instead of fluorine | Potentially different pharmacokinetics |

| 1-(4-fluorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Variation in aromatic substitution | Altered receptor binding characteristics |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study investigating the antiproliferative effects on breast cancer cell lines demonstrated significant inhibition of cell growth at certain concentrations, indicating its potential as a lead compound for cancer therapy .

- Antimicrobial Studies : Research into the antimicrobial properties revealed that compounds with nitro groups are effective against various pathogens, including H. pylori and M. tuberculosis. This suggests that this compound may also exhibit similar efficacy .

常见问题

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic research?

The synthesis typically involves a multi-step approach:

- Core formation : The dihydropyridine core is synthesized via a Hantzsch reaction, condensing an aldehyde (e.g., 2-fluorobenzaldehyde), a β-keto ester, and ammonia derivatives.

- Functionalization : Subsequent coupling of the dihydropyridine core with 3-nitroaniline via carboxamide formation.

- Optimization : Key parameters include solvent choice (e.g., ethanol or DMSO), temperature control (60–80°C), and catalysts (Lewis acids like ZnCl₂). Continuous flow reactors can enhance yield and purity by improving mixing and heat transfer .

Q. What spectroscopic and analytical methods are recommended for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (MW = 395.35 g/mol).

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. How can researchers conduct initial biological screening for antimicrobial or antiproliferative activity?

- In vitro assays : Use standardized protocols like broth microdilution (MIC for antimicrobial activity) or MTT assays (IC₅₀ for cancer cell lines).

- Positive controls : Compare with known agents (e.g., amlodipine for calcium channel effects).

- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish potency .

Q. What common chemical reactions can this compound undergo for derivatization?

- Reduction : Nitro → amino group conversion using SnCl₂/HCl or catalytic hydrogenation.

- Nucleophilic substitution : Fluorobenzyl group reacts with amines/thiols under basic conditions.

- Oxidation : Pyridine ring oxidation with KMnO₄ yields carboxylic acid derivatives .

Advanced Research Questions

Q. How do substitution patterns on the benzyl and phenyl groups influence biological activity, and what methods study SAR?

- SAR Methods :

- Comparative assays : Test analogs with Cl, Br, or methoxy substituents (see Table 1).

- Computational modeling : Molecular docking predicts binding affinities to targets (e.g., kinases).

- Crystallography : Resolve ligand-target complexes to identify critical interactions.

| Compound Modification | Biological Activity Shift | Reference |

|---|---|---|

| 3-Chloro instead of 2-fluoro | Reduced antimicrobial potency | |

| Methoxy at 4-position | Improved solubility and absorption |

Q. What mechanisms underlie its enzyme inhibition, and how can these be validated?

- Proposed mechanisms : Competitive inhibition of kinases or proteases via binding to ATP pockets or catalytic sites.

- Validation methods :

- Enzyme kinetics : Measure Km/Vmax shifts in presence of the compound.

- Mutagenesis : Modify key residues (e.g., catalytic lysine) to confirm binding sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and assay conditions (pH, serum concentration).

- Batch analysis : Confirm compound purity and stability (e.g., via HPLC post-storage).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., nitro group essential for activity) .

Q. What pharmacokinetic challenges exist, and how can structural modifications address them?

- Challenges : Low oral bioavailability due to poor solubility and first-pass metabolism.

- Solutions :

- Prodrug design : Introduce ester groups to enhance absorption.

- Lipid formulation : Use nanoemulsions to improve plasma half-life.

- Fluorine impact : The 2-fluorobenzyl group enhances metabolic stability by resisting CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。